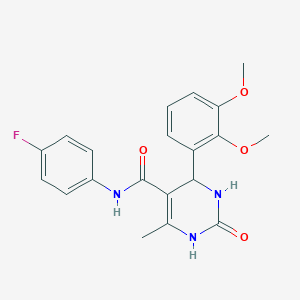![molecular formula C17H16FNO4S B2772377 2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid CAS No. 329269-71-8](/img/structure/B2772377.png)
2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid” is available for purchase from various chemical suppliers . It has a molecular weight of 349.38 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “{2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}acetic acid” and its InChI code is "1S/C17H16FNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-10-9-12-3-1-2-4-15(12)16(19)11-17(20)21/h1-8,16H,9-11H2,(H,20,21)" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.38 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
One of the primary applications of compounds related to 2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid lies in the field of organic synthesis. For instance, amines such as 1,2,3,4-tetrahydroisoquinoline have been shown to undergo redox-neutral annulations with electron-deficient o-tolualdehydes, utilizing acetic acid as the solvent and promoter for dual C-H functionalization (Paul, Adili, & Seidel, 2019). Similarly, acetic acid has been used as a co-solvent in redox annulations involving dual C–H bond functionalization of amines (Zhu & Seidel, 2017).
Material Science and Fluorescence Applications
In materials science, the structural aspects and properties of salt and inclusion compounds formed by isoquinoline derivatives have been studied, revealing their potential in forming gels and crystalline solids with interesting fluorescence properties. These compounds have been found to exhibit strong fluorescence emission at lower wavelengths, which can be tuned by the formation of host–guest complexes or protonation, showing promise for use as fluorescent labeling reagents or in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Catalysis and Reaction Mechanisms
Compounds containing 4-fluorobenzenesulfonyl groups are involved in catalytic processes, such as the copper-catalyzed radical-promoted aminocyclization of acrylamides, demonstrating the utility of these compounds in synthesizing isoquinoline-1,3-diones through a sequential radical addition and cyclization pathway. Such processes underscore the significance of fluorobenzenesulfonyl-based compounds in facilitating complex organic transformations (Xia et al., 2016).
Complexation and Metal Ion Detection
The complexation behavior of fluorophore derivatives of isoquinoline with metal ions like Zn2+ has been explored, indicating the potential of these compounds in the development of selective fluorescent probes for metal ions. The ability to form fluorescent complexes with specific metal ions can be leveraged in the design of sensors or for studying metal ion dynamics in biological and environmental systems (Coleman, May, & Lincoln, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-10-9-12-3-1-2-4-15(12)16(19)11-17(20)21/h1-8,16H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEANWQAVGXOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

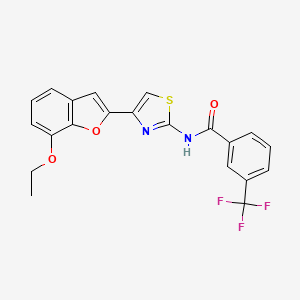
![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2772297.png)
![N,N-diethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2772300.png)
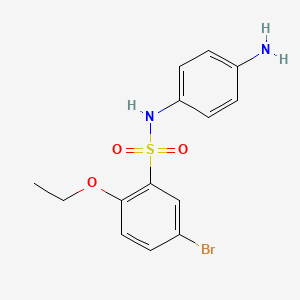
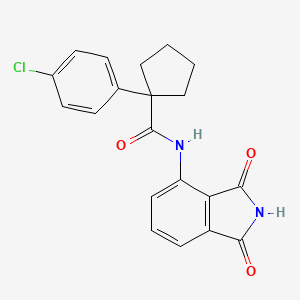
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

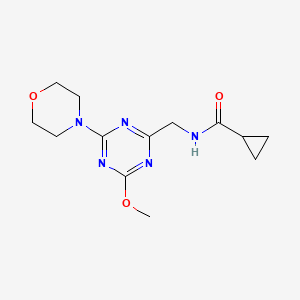
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)
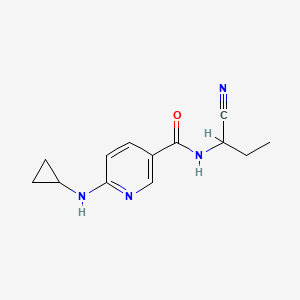
![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)

